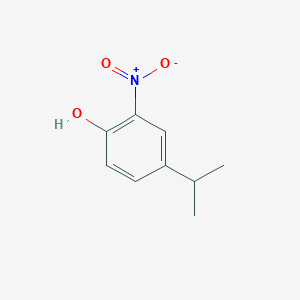

4-Isopropyl-2-nitrophenol

概要

説明

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isopropyl-2-nitrophenol typically involves nitration of 4-isopropylphenol. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid. The reaction conditions must be carefully controlled to ensure the selective nitration at the ortho position relative to the hydroxyl group.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and concentration of reactants, leading to higher yields and purity of the final product.

化学反応の分析

Types of Reactions

4-Isopropyl-2-nitrophenol undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: The hydroxyl group can participate in electrophilic aromatic substitution reactions, such as halogenation, sulfonation, and alkylation.

Oxidation: The isopropyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon catalyst.

Substitution: Halogens (e.g., chlorine, bromine), sulfuric acid, alkyl halides.

Oxidation: Potassium permanganate, acidic or basic conditions.

Major Products Formed

Reduction: 4-isopropyl-2-aminophenol.

Substitution: Various halogenated, sulfonated, or alkylated derivatives.

Oxidation: 4-(1-carboxyethyl)-2-nitrophenol.

科学的研究の応用

1.1. Reduction Reactions

One of the primary applications of 4-isopropyl-2-nitrophenol is in catalytic reduction reactions, particularly in the conversion of nitrophenols to aminophenols. For instance, studies have shown that metal nanocrystals, such as copper nanowires (CuNWs), exhibit high catalytic activity for the reduction of 4-nitrophenol (4-NP) to 4-aminophenol (4-AP) using sodium borohydride (NaBH4) as a reducing agent. The reaction can achieve over 99% conversion within seconds when optimized conditions are applied, demonstrating the efficiency of this compound in catalysis .

1.2. Environmental Remediation

This compound has also been investigated for its role in environmental remediation processes. It serves as a model compound for studying the degradation of nitrophenols in contaminated environments. Microbial strains, such as Rhodococcus sp., have been shown to degrade nitrophenols effectively, highlighting the potential for bioremediation strategies that utilize this compound .

2.1. Toxicology Studies

Research on the health effects of this compound is crucial for understanding its safety profile. Toxicological studies have indicated that exposure to this compound can lead to various systemic effects, including respiratory and gastrointestinal issues. Notably, studies on rats exposed to different concentrations have provided insights into the no-observed-adverse-effect levels (NOAEL) and lowest-observed-adverse-effect levels (LOAEL) for various health outcomes .

2.2. Analytical Chemistry

In analytical chemistry, this compound is utilized as a standard reference material for calibrating instruments used in detecting nitrophenols in environmental samples. Its distinct absorbance characteristics allow for precise quantification using UV-Vis spectroscopy, making it an essential component in environmental monitoring protocols .

3.1. Synthesis of Pharmaceuticals

As a chemical intermediate, this compound plays a significant role in the synthesis of various pharmaceuticals and agrochemicals. Its nitro group can undergo reduction to form amino derivatives, which are valuable building blocks in drug development and synthesis processes.

3.2. Dye Manufacturing

The compound is also used in dye manufacturing processes due to its ability to participate in azo coupling reactions, contributing to the formation of colored compounds utilized in textiles and other industries.

Data Table: Summary of Applications

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Catalysis | Reduction of nitrophenols | >99% conversion of 4-NP to 4-AP with CuNWs |

| Environmental Remediation | Biodegradation by microbial strains | Effective degradation by Rhodococcus sp. |

| Toxicology | Health impact studies | Established NOAEL and LOAEL values |

| Analytical Chemistry | Standard reference for UV-Vis spectroscopy | Precise quantification capabilities |

| Chemical Intermediate | Synthesis of pharmaceuticals | Valuable precursor for drug development |

| Dye Manufacturing | Azo coupling reactions | Formation of colored compounds |

Case Studies

Case Study 1: Catalytic Reduction Efficiency

A study demonstrated that by varying the concentration of CuNWs during the reduction process of 4-NP, researchers achieved significant improvements in reaction rates and efficiencies. The optimal conditions resulted in a dramatic decrease in reaction time from minutes to seconds, showcasing the potential for industrial applications where rapid processing is essential .

Case Study 2: Biodegradation Potential

Research involving Rhodococcus sp. highlighted its capacity to degrade nitrophenols effectively under aerobic conditions. This finding supports the use of microbial bioremediation strategies for cleaning up environments contaminated with nitrophenolic compounds .

作用機序

The mechanism of action of 4-Isopropyl-2-nitrophenol involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial effects. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their function and activity.

類似化合物との比較

Similar Compounds

Phenol, 4-(1-methylethyl)-: Lacks the nitro group, making it less reactive in certain chemical reactions.

Phenol, 2-nitro-: Lacks the isopropyl group, affecting its solubility and reactivity.

Phenol, 4-(1-methyl-1-phenylethyl)-: Contains a bulkier substituent, influencing its steric properties and reactivity.

Uniqueness

4-Isopropyl-2-nitrophenol is unique due to the presence of both the isopropyl and nitro groups, which confer distinct chemical and physical properties

生物活性

4-Isopropyl-2-nitrophenol (also known as this compound or IPNP) is a compound that has garnered attention due to its potential biological activities, including antimicrobial and antifungal properties. This article delves into the various aspects of its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound contains both an isopropyl group and a nitro group attached to a phenolic structure. The presence of these functional groups significantly influences its chemical reactivity and biological activity.

- Chemical Formula : C10H13NO3

- Molecular Weight : 195.22 g/mol

- CAS Number : 1576-10-9

The biological activity of this compound is attributed to its interaction with various molecular targets within microorganisms. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to antimicrobial effects. Additionally, the hydroxyl group can form hydrogen bonds with biological molecules, thereby affecting their function and activity.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity against a range of pathogens. The following table summarizes the results from various studies on its antimicrobial efficacy:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 32 µg/mL | |

| Staphylococcus aureus | 16 µg/mL | |

| Candida albicans | 64 µg/mL | |

| Pseudomonas aeruginosa | 32 µg/mL |

The compound's effectiveness against these pathogens suggests potential applications in medical and agricultural settings as an antimicrobial agent.

Cytotoxicity Studies

A study evaluating the cytotoxic effects of this compound on human cell lines revealed that it possesses dose-dependent cytotoxicity. The following table presents the findings:

These results indicate that while the compound shows promise as an antimicrobial agent, caution should be exercised due to its cytotoxic effects at higher concentrations.

Case Studies

Several case studies have highlighted the biological activities of this compound:

- Antifungal Activity : A case study demonstrated that when applied topically, this compound effectively inhibited fungal growth in vitro, suggesting potential for treating fungal infections.

- Environmental Impact : Research on the degradation of nitrophenols in wastewater treatment systems showed that microbial communities adapted to degrade compounds like this compound, indicating its environmental relevance and potential bioremediation applications .

- Toxicological Profile : A comprehensive toxicological assessment revealed that exposure to high concentrations of nitrophenols, including this compound, could lead to metabolic disturbances in mammals, emphasizing the need for careful handling and usage .

特性

IUPAC Name |

2-nitro-4-propan-2-ylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-6(2)7-3-4-9(11)8(5-7)10(12)13/h3-6,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYODOKUESLGDSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C=C1)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1576-10-9 | |

| Record name | 2-nitro-4-(propan-2-yl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。